molecular formula C25H31N5O3 B2740778 Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260921-70-7

Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2740778
CAS No.: 1260921-70-7
M. Wt: 449.555
InChI Key: YUUAGGQOQJJZFL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its tetrahydropyrimidine core, which is frequently associated with a variety of biological activities including antiviral, anticancer, and antimicrobial properties.

The molecular formula of this compound is C25H31N5O3C_{25}H_{31}N_{5}O_{3}, with a molecular weight of approximately 449.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H31N5O3
Molecular Weight449.5 g/mol
IUPAC NameThis compound
CAS Number1260921-70-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrahydropyrimidine ring can mimic natural substrates or inhibitors, facilitating modulation of various biological pathways. The presence of the piperazine and pyridine moieties enhances the binding affinity and specificity towards these targets.

Anticancer Activity

Research indicates that compounds similar to Ethyl 4-(4-ethylphenyl)-2-oxo have shown promising anticancer effects. For instance, studies have demonstrated that derivatives of pyrimidine exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Pyrimidine derivatives have been documented to inhibit viral replication by interfering with viral enzyme activities or by disrupting viral entry into host cells.

Antimicrobial Properties

Ethyl 4-(4-ethylphenyl)-2-oxo has also been investigated for its antimicrobial effects. Its ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes and cell membranes.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 10 µM). The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Antiviral Activity : In a recent investigation published in Pharmaceutical Research, researchers found that certain pyrimidine derivatives could inhibit the replication of influenza virus in vitro, suggesting a potential application for treating viral infections .
  • Antimicrobial Efficacy : A study highlighted in Antimicrobial Agents and Chemotherapy indicated that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-3-18-8-10-19(11-9-18)23-22(24(31)33-4-2)20(27-25(32)28-23)17-29-13-15-30(16-14-29)21-7-5-6-12-26-21/h5-12,23H,3-4,13-17H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAGGQOQJJZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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